5-Hydroxydopamine

Vue d'ensemble

Description

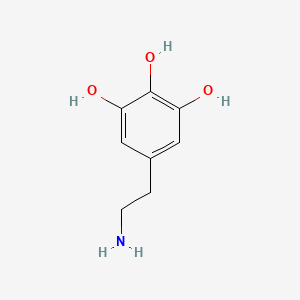

5-Hydroxydopamine is a chemical compound that belongs to the class of organic compounds known as catecholamines and derivatives. It is structurally similar to dopamine, a neurotransmitter, but with an additional hydroxyl group at the 5-position of the benzene ring. This compound is primarily used in scientific research to study the function of catecholaminergic neurons and to create animal models of neurodegenerative diseases such as Parkinson’s disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Hydroxydopamine can be synthesized through various chemical routes. One common method involves the hydroxylation of dopamine using specific reagents and conditions. The reaction typically requires a catalyst and an oxidizing agent to introduce the hydroxyl group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydroxydopamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other reactive oxygen species.

Reduction: Under certain conditions, it can be reduced back to its parent compound, dopamine.

Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, superoxide radicals, and hydroxyl radicals are commonly used to oxidize this compound.

Reducing Agents: Reducing agents such as sodium borohydride can be used to reduce the compound.

Catalysts: Various catalysts, including metal catalysts, can facilitate these reactions.

Major Products Formed:

Oxidation Products: Quinones and reactive oxygen species.

Reduction Products: Dopamine and other reduced forms of the compound.

Substitution Products: Compounds with substituted hydroxyl groups.

Applications De Recherche Scientifique

Neurodegenerative Disease Models

1. Parkinson's Disease Research

5-Hydroxydopamine is widely used to create animal models for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. In studies involving rodents, 5-OHDA is administered via stereotaxic injection into specific brain regions such as the medial forebrain bundle or the striatum. This induces selective degeneration of dopaminergic neurons, allowing researchers to study the progression of Parkinson's disease and test potential therapeutic interventions.

- Case Study Example : In a study where varying doses of 5-OHDA were injected into the medial forebrain bundle of mice, researchers observed dose-dependent motor deficits and behavioral changes indicative of Parkinson's disease. This model has been instrumental in understanding the pathophysiology of the disease and evaluating new treatments .

2. Investigating Neurotransmitter Dynamics

this compound acts as a neurotoxin that can selectively damage noradrenergic and dopaminergic neurons. Its application in research helps elucidate the dynamics of neurotransmitter release and reuptake mechanisms.

- Research Findings : Studies indicate that 5-OHDA administration leads to changes in salivary flow rates and protein output in animal models, suggesting its influence on autonomic nervous system function. The effects are mediated through adrenergic mechanisms, providing insights into how neurotransmitters interact within peripheral systems .

Pharmacological Studies

1. Effects on Salivary Glands

Research has demonstrated that this compound influences salivary secretion by modulating the activity of different types of salivary glands. In experiments with rats, it was found that 5-OHDA increased salivation rates, which were significantly affected by adrenergic blockers, indicating its role in autonomic regulation.

- Experimental Data : In a controlled study, rats treated with 5-OHDA exhibited increased protein output from submandibular glands, while beta-adrenoceptor blockers diminished this effect. This highlights the compound's potential utility in studying glandular secretions and adrenergic signaling pathways .

Toxicological Studies

1. Investigating Neurotoxicity

The neurotoxic effects of this compound have been extensively studied to understand its role as a model for neurotoxin-induced cell death. By inducing oxidative stress and mitochondrial dysfunction in neuronal cells, researchers can explore mechanisms underlying neurodegeneration.

- Research Insights : Studies have shown that exposure to 5-OHDA causes significant mitochondrial damage and loss of tyrosine hydroxylase-positive cells in the substantia nigra region, mimicking pathological features observed in human neurodegenerative diseases .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 5-Hydroxydopamine involves its uptake by catecholaminergic neurons, where it undergoes oxidation to form reactive oxygen species and quinones. These reactive species cause oxidative stress and damage to the neurons, leading to their degeneration. This property makes this compound a valuable tool for creating animal models of neurodegenerative diseases .

Molecular Targets and Pathways:

Molecular Targets: Catecholaminergic neurons, including dopaminergic and noradrenergic neurons.

Pathways Involved: Oxidative stress pathways, mitochondrial dysfunction, and apoptosis pathways.

Comparaison Avec Des Composés Similaires

Dopamine: A neurotransmitter involved in various physiological functions.

6-Hydroxydopamine: A neurotoxin used in research to model neurodegenerative diseases.

Norepinephrine: Another catecholamine neurotransmitter with similar chemical properties.

Activité Biologique

5-Hydroxydopamine (5-OHDA) is a neurotoxic compound that serves as a potent analog of dopamine, primarily recognized for its role in inducing neurodegeneration in experimental models of Parkinson's disease (PD). This article delves into the biological activity of 5-OHDA, exploring its mechanisms of action, effects on neuronal cells, and its application in research related to neurodegenerative diseases.

This compound exerts its effects through several mechanisms:

- Oxidative Stress : 5-OHDA is highly oxidizable and can generate reactive oxygen species (ROS), leading to oxidative stress within neuronal cells. This process is critical as it contributes to neuronal damage and apoptosis .

- Neurotransmitter Uptake : Similar to dopamine, 5-OHDA is taken up by the dopamine transporter (DAT), which facilitates its selective toxicity towards dopaminergic neurons. This uptake mechanism is pivotal in the development of PD models .

- Mitochondrial Dysfunction : The compound inhibits mitochondrial respiratory chain complex I, further exacerbating oxidative stress and promoting cell death through both necrosis and apoptosis pathways .

Neurotoxicity

The neurotoxic effects of 5-OHDA have been extensively studied, particularly in rodent models. Research indicates that 5-OHDA administration leads to significant loss of tyrosine hydroxylase-positive (TH+) neurons in the substantia nigra, a hallmark of Parkinsonian pathology. The extent of neurodegeneration correlates with the dose of 5-OHDA administered .

Behavioral Changes

In animal studies, 5-OHDA-induced lesions have been associated with various motor and non-motor deficits:

- Motor Symptoms : These include bradykinesia, rigidity, and postural instability, reflecting the loss of dopaminergic input to the striatum.

- Non-Motor Symptoms : Behavioral assessments reveal anxiety-like and depression-like behaviors following 5-OHDA treatment, indicating that dopaminergic depletion affects mood regulation .

Case Studies

Several studies have employed 5-OHDA to model Parkinson's disease:

- Dose-Response Relationship : A study characterized the effects of varying doses of 5-OHDA on motor function and neurodegeneration. Mice receiving higher doses exhibited more severe motor deficits and greater TH+ cell loss compared to those receiving lower doses .

- Longitudinal Studies : Research tracking behavioral changes over time post-5-OHDA administration has shown progressive worsening of motor symptoms alongside increasing neuroinflammation, as indicated by glial activation markers .

Data Table: Effects of this compound on Neuronal Cells

| Parameter | Control Group | 0.5 µg 5-OHDA | 1 µg 5-OHDA | 2 µg 5-OHDA |

|---|---|---|---|---|

| TH+ Cell Count | 100% | 85% | 60% | 30% |

| Motor Function Score | Baseline | Mild Impairment | Moderate Impairment | Severe Impairment |

| Anxiety-Like Behavior Score | Normal | Mild Increase | Moderate Increase | Significant Increase |

Propriétés

IUPAC Name |

5-(2-aminoethyl)benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-2-1-5-3-6(10)8(12)7(11)4-5/h3-4,10-12H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAINUZZHIZKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5720-26-3 (hydrochloride) | |

| Record name | 5-Hydroxydopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50172862 | |

| Record name | 5-Hydroxydopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxydopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1927-04-4 | |

| Record name | 5-Hydroxydopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxydopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxydopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxydopamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH3HUU3DNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxydopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.